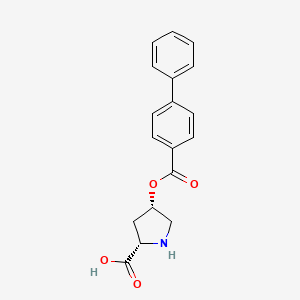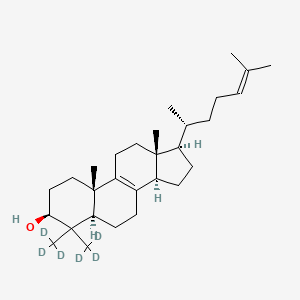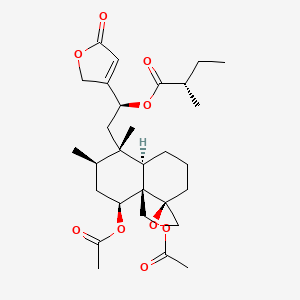![molecular formula C34H26F2N4O5 B12401253 5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2',7'-difluoro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B12401253.png)
5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2',7'-difluoro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZnAF-1F is a powerful fluorophore that serves as an effective fluorescent probe for zinc ions (Zn²⁺) in cellular applications. It exhibits an excitation wavelength of 489 nm and an emission wavelength of 514 nm . ZnAF-1F is known for its high sensitivity and selectivity for zinc ions, making it a valuable tool in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
ZnAF-1F is synthesized using fluorescein as the fluorophore and N,N-bis(2-pyridylmethyl)ethylenediamine as the zinc ion receptor. The receptor is directly attached to the benzoic acid moiety of fluorescein, resulting in a compound with very low quantum yields under physiological conditions due to the photoinduced electron-transfer mechanism .
Industrial Production Methods
The industrial production of ZnAF-1F involves the synthesis of its tetra trifluoroacetic acid (TFA) derivative, which is then purified and formulated for use as a fluorescent probe. The compound is typically stored as a powder at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions
ZnAF-1F primarily undergoes complexation reactions with zinc ions. The binding of zinc ions to ZnAF-1F results in a significant increase in fluorescence intensity, making it an effective sensor for zinc ions in various environments .
Common Reagents and Conditions
ZnAF-1F is commonly used in 100 mM HEPES buffer at neutral or slightly acidic pH conditions. The compound demonstrates a high binding affinity for zinc ions, with a dissociation constant (Kd) in the nanomolar range .
Major Products Formed
The major product formed from the reaction of ZnAF-1F with zinc ions is the ZnAF-1F-Zn²⁺ complex, which exhibits enhanced fluorescence properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ZnAF-1F involves the binding of zinc ions to the N,N-bis(2-pyridylmethyl)ethylenediamine receptor, which induces a conformational change in the fluorophore. This change results in a significant increase in fluorescence intensity due to the inhibition of the photoinduced electron-transfer mechanism . The molecular target of ZnAF-1F is zinc ions, and the pathway involved is the fluorescence signaling pathway.
Comparison with Similar Compounds
ZnAF-1F is part of a family of fluorescein-based zinc sensors, including ZnAF-2F. Both compounds exhibit similar fluorescence properties, but ZnAF-1F has a slightly higher quantum yield and sensitivity for zinc ions . Other similar compounds include:
ZnAF-2F: Another fluorescein-based zinc sensor with slightly lower quantum yield compared to ZnAF-1F.
FluoZin-3: A commercially available zinc ion sensor with different fluorescence properties and binding affinities.
ZnAF-1F stands out due to its high sensitivity, selectivity, and stability under physiological conditions, making it a preferred choice for many research applications.
Properties
Molecular Formula |
C34H26F2N4O5 |
|---|---|
Molecular Weight |
608.6 g/mol |
IUPAC Name |
6-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C34H26F2N4O5/c35-27-14-25-31(16-29(27)41)44-32-17-30(42)28(36)15-26(32)34(25)24-8-7-20(13-23(24)33(43)45-34)39-11-12-40(18-21-5-1-3-9-37-21)19-22-6-2-4-10-38-22/h1-10,13-17,39,41-42H,11-12,18-19H2 |
InChI Key |
VRUAOMSCYBFMTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCNC2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)F)O)O)F)OC3=O)CC7=CC=CC=N7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B12401182.png)


![1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401203.png)


![5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel-](/img/structure/B12401228.png)





